Oxoglaucine methiodide

Description

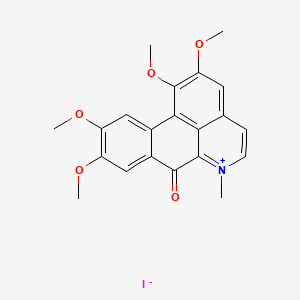

Structure

3D Structure of Parent

Properties

CAS No. |

55974-08-8 |

|---|---|

Molecular Formula |

C21H20INO5 |

Molecular Weight |

493.3 g/mol |

IUPAC Name |

4,5,15,16-tetramethoxy-10-methyl-10-azoniatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one;iodide |

InChI |

InChI=1S/C21H20NO5.HI/c1-22-7-6-11-8-16(26-4)21(27-5)18-12-9-14(24-2)15(25-3)10-13(12)20(23)19(22)17(11)18;/h6-10H,1-5H3;1H/q+1;/p-1 |

InChI Key |

XIPYSOZMFQYKMU-UHFFFAOYSA-M |

SMILES |

C[N+]1=C2C3=C(C4=CC(=C(C=C4C2=O)OC)OC)C(=C(C=C3C=C1)OC)OC.[I-] |

Canonical SMILES |

C[N+]1=C2C3=C(C4=CC(=C(C=C4C2=O)OC)OC)C(=C(C=C3C=C1)OC)OC.[I-] |

Synonyms |

oxoglaucine methiodide |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Regioselective Synthesis of Oxoglaucine (B1201786) Methiodide from Oxoglaucine

The synthesis of oxoglaucine methiodide from its tertiary amine precursor, oxoglaucine, is a direct and regioselective process. The inherent nucleophilicity of the nitrogen atom in the aporphine (B1220529) ring system dictates the site of the chemical modification.

Chemical Reaction Pathways and Optimization

The primary chemical reaction pathway for the synthesis of this compound is the quaternization of the nitrogen atom of oxoglaucine. This reaction is a classic example of an SN2 reaction, where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. The most common methylating agent used for this purpose is methyl iodide.

The general reaction can be depicted as:

Oxoglaucine + CH3I → this compound

Optimization of this reaction typically involves adjusting parameters such as the solvent, temperature, and reaction time to maximize the yield and purity of the resulting quaternary ammonium (B1175870) salt. While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles of quaternization reactions suggest that polar aprotic solvents are often preferred to dissolve the reactants and facilitate the reaction.

Methodological Approaches to Synthesis

The methodological approach to the synthesis of this compound is straightforward. A common laboratory procedure involves dissolving oxoglaucine in a suitable solvent and adding an excess of methyl iodide. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, this compound, often precipitates out of the solution or can be isolated by evaporation of the solvent followed by purification.

A representative method for the quaternization of nitrogen-containing heterocyclic compounds involves the use of methyl iodide in a solvent like dimethylformamide (DMF) within a sealed tube at elevated temperatures (e.g., 100°C) to ensure the reaction proceeds efficiently. researchgate.net

Exploration of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are largely influenced by the presence of the quaternary ammonium group, which makes it a salt and generally a stable compound under standard conditions.

N-Demethylation Reactions and Analogous Transformations

One of the key aspects of the chemical reactivity of quaternary aporphine alkaloids, including this compound, is their susceptibility to N-demethylation. This process involves the removal of one of the methyl groups from the quaternary nitrogen, reverting it to a tertiary amine. This transformation is significant as it can alter the biological and chemical properties of the molecule.

Various reagents and conditions can be employed to achieve N-demethylation. For quaternary ammonium salts in general, nucleophilic reagents are often used to attack the methyl group, leading to its cleavage from the nitrogen atom. The stability of the quaternary ammonium ion in this compound means that forcing conditions may be required for demethylation.

Furthermore, quaternary aporphine alkaloids can undergo other transformations. For instance, treatment with excess diazomethane (B1218177) can lead to the formation of methine and isomethine bases through an E2 elimination mechanism. nih.gov Additionally, thermal treatment of related aporphine N-oxides can result in a Cope elimination, yielding phenanthrene (B1679779) hydroxylamine (B1172632) derivatives. nih.gov

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of this compound are driven by the desire to create new molecules with tailored properties for specific research applications. These modifications are typically structure-directed to explore how changes in the chemical scaffold affect its characteristics.

Structure-Directed Modifications for Enhanced Research Utility

Structure-directed modifications of the this compound scaffold can be envisioned at several positions to generate a library of analogs for research. These modifications can include:

Alterations of the Substituents on the Aromatic Rings: The methoxy (B1213986) groups on the aromatic rings of oxoglaucine are potential sites for modification. Demethylation to the corresponding hydroxyl groups, followed by re-alkylation with different alkyl chains or functional groups, could be explored.

Modification of the Quaternary Ammonium Group: While the parent compound is a methiodide, analogs with different counter-ions or different N-alkyl groups (e.g., ethyl, propyl) could be synthesized by using the corresponding alkyl halides in the quaternization step.

Changes to the Oxoaporphine Core: More complex synthetic strategies could involve modifications to the core tetracyclic structure, although this would represent a significant synthetic challenge.

The synthesis of these analogs would follow established synthetic organic chemistry principles, starting from oxoglaucine or a related precursor. The goal of generating such analogs is to systematically probe the structure-property relationships of this class of molecules.

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms

Immunomodulatory Effects in Experimental Models

In experimental settings, oxoglaucine (B1201786) has demonstrated a capacity to modulate the immune response, affecting both cellular and humoral immunity. Its effects can be either stimulatory or suppressive depending on the dose and the specific immune context being studied .

Studies in mouse models have shown that oxoglaucine influences both T-cell and B-cell mediated immune responses. The compound's activity is dependent on the timing of its administration relative to antigen exposure. While it can suppress certain lymphocyte activities, it has also been observed to produce a stimulatory effect in specific contexts, such as in the popliteal lymph node (PLN) reaction and in lipopolysaccharide (LPS)-induced B-cell activation. B-lymphocytes, or B cells, are crucial components of the adaptive immune system, responsible for producing antibodies to target pathogens. taylorandfrancis.com

In vitro experiments have demonstrated that oxoglaucine can inhibit lymphocyte proliferation induced by mitogens. Mitogens are substances that non-specifically stimulate a large number of lymphocytes to undergo cell division, and this process is a key measure of immune competence. taylorandfrancis.com The inhibition of this process by oxoglaucine suggests a direct impact on the proliferative capacity of lymphocytes, which is a central event in mounting an immune response. taylorandfrancis.com

In animal models, oxoglaucine has been shown to effectively suppress the antibody response to both T-cell-dependent antigens, such as sheep red blood cells (SRBC), and T-cell-independent antigens, like lipopolysaccharide (LPS). This suppression was found to be contingent on the protocol and the relative timing of oxoglaucine administration and antigen challenge. This indicates that the compound can interfere with the humoral immune response, which is mediated by antibodies produced by B-lymphocytes. taylorandfrancis.com

When evaluated in a chronic inflammatory model of adjuvant-induced arthritis in animals, oxoglaucine exhibited a dual effect. It produced either stimulatory or suppressive actions that were related to the kinetics of the arthritic process. Adjuvant arthritis is an experimental model used to study the pathogenesis of chronic inflammation and evaluate potential anti-inflammatory therapies. nih.govmdpi.comresearchgate.net The multifaceted activity of oxoglaucine in this model suggests a complex interaction with the chronic inflammatory cascade.

互动式数据表

Table 1: Effects of Oxoglaucine in a Chronic Inflammatory Model

| Experimental Model | Observed Effect of Oxoglaucine | Dependency | Reference |

|---|---|---|---|

| Adjuvant Arthritis | Stimulatory or Suppressive Action | Kinetics of the inflammatory process |

The immunomodulatory effects of oxoglaucine extend to host resistance against bacterial infections. In a Klebsiella pneumoniae infection model, the compound's effect was strictly dose-dependent. Lower doses were found to improve the outcome of the infection, suggesting an enhancement of the host's immune defense. Conversely, higher doses resulted in an impairment of host resistance to the pathogen. This highlights the compound's dose-critical immunomodulatory profile.

互动式数据表

Table 2: Dose-Dependent Effects of Oxoglaucine on Host Resistance

| Infection Model | Dose Range | Outcome | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | Low (1 or 2 mg/kg) | Improved outcome / Enhanced host resistance | |

| High (10 or 20 mg/kg) | Impaired host resistance |

Anti-Fibrotic Mechanisms in Preclinical Settings

Recent in vitro research has uncovered the anti-fibrotic potential of oxoglaucine, particularly in the context of hepatic fibrosis. nih.govmdpi.com Hepatic fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process that can lead to severe liver disease. nih.govmdpi.com

Studies using hepatocyte cell lines and primary hepatocytes demonstrated that oxoglaucine treatment inhibits the expression of key fibrosis markers, including collagen, fibronectin, and alpha-smooth muscle actin (α-SMA). nih.govmdpi.com The underlying mechanism for this anti-fibrotic activity involves the modulation of the transforming growth factor-beta (TGFβ) signaling pathway, which is a central driver of fibrosis. nih.govmdpi.comfrontiersin.org

Specifically, oxoglaucine was found to suppress the TGFβ-induced phosphorylation of Smad2, a critical step in the signaling cascade that promotes fibrosis. nih.govmdpi.com This effect is partly achieved by increasing the levels of Smad7, an inhibitory Smad protein. nih.govmdpi.comresearchgate.net Furthermore, oxoglaucine was shown to reduce the generation of reactive oxygen species (ROS), which are known contributors to the progression of TGFβ-mediated fibrosis. nih.govmdpi.com These anti-fibrotic effects were observed at concentrations that did not negatively impact cell viability, suggesting a targeted mechanism of action. mdpi.com These findings position oxoglaucine as a potential candidate for further investigation in the treatment of liver fibrosis. nih.govmdpi.com

互动式数据表

Table 3: Preclinical Anti-Fibrotic Activity of Oxoglaucine

| Experimental System | Key Findings | Molecular Mechanism | Reference |

|---|---|---|---|

| Hepa1c1c7 cells and primary hepatocytes (in vitro) | Inhibition of fibrosis marker expression (Collagen, Fibronectin, α-SMA) | Suppression of the TGFβ signaling pathway | nih.govmdpi.com |

| Suppression of TGFβ-induced Smad2 phosphorylation | Increase in inhibitory Smad7 levels | nih.govmdpi.com | |

| Reduction of reactive oxygen species (ROS) generation | Interference with pro-fibrotic signaling | nih.govmdpi.com |

Inhibition of Extracellular Matrix Component Expression

Oxoglaucine has demonstrated significant activity in inhibiting the expression of key extracellular matrix (ECM) components, which are central to the pathogenesis of fibrotic diseases. nih.govnih.gov Excessive deposition of ECM proteins is a hallmark of fibrosis. nih.govnih.gov In vitro studies using liver cell models have shown that treatment with oxoglaucine leads to a marked reduction in the expression of major fibrosis markers. nih.gov Specifically, the expression of proteins such as collagen, fibronectin, and alpha-smooth muscle actin (α-SMA) was inhibited following oxoglaucine administration in Hepa1c1c7 cells and primary hepatocytes. nih.govnih.gov This inhibitory action on ECM components suggests a direct anti-fibrotic potential by preventing the excessive accumulation of matrix proteins that characterizes fibrotic tissue. nih.gov

Table 1: Effect of Oxoglaucine on the Expression of Fibrosis Markers in Liver Cells

| Marker | Effect of Oxoglaucine Treatment | Cell Model(s) | Reference |

|---|---|---|---|

| Collagen | Inhibited | Hepa1c1c7 cells, Primary hepatocytes | nih.govnih.gov |

| Fibronectin | Inhibited | Hepa1c1c7 cells, Primary hepatocytes | nih.govnih.gov |

| Alpha-Smooth Muscle Actin (α-SMA) | Inhibited | Hepa1c1c7 cells, Primary hepatocytes | nih.govnih.gov |

Attenuation of Transforming Growth Factor-beta (TGFβ) Signaling Pathways

The transforming growth factor-beta (TGFβ) signaling pathway is a critical regulator of cellular processes and is considered a key signaling pathway in the development of liver fibrosis. nih.govnih.govmdpi.com This pathway's activation leads to the phosphorylation of Smad proteins, which then act as transcription factors to regulate the expression of target genes, including those for ECM components. nih.govmdpi.com Oxoglaucine has been shown to exert its anti-fibrotic effects by modulating this crucial pathway. nih.govnih.gov

A key event in the canonical TGFβ signaling cascade is the phosphorylation of the receptor-regulated Smads, particularly Smad2 and Smad3. mdpi.comresearchgate.net Research has demonstrated that oxoglaucine effectively attenuates this signaling pathway by inhibiting the TGFβ-induced phosphorylation of Smad2. nih.govnih.gov In studies using Hepa1c1c7 cells and primary hepatocytes, pretreatment with oxoglaucine resulted in a significant inhibition of Smad2 phosphorylation (approximately 40% lower than in cells treated only with TGFβ) upon exposure to TGFβ. nih.gov Importantly, this effect was achieved without altering the total protein levels of Smad2, indicating a specific action on the phosphorylation event rather than on protein synthesis or degradation. nih.gov

Table 2: Impact of Oxoglaucine on TGFβ-Induced Smad2 Phosphorylation

| Parameter | Effect of Oxoglaucine | Experimental Context | Reference |

|---|---|---|---|

| TGFβ-induced Smad2 Phosphorylation | Significantly inhibited (~40% reduction) | Hepa1c1c7 cells | nih.gov |

| Total Smad2 Protein Level | No effect | Hepa1c1c7 cells | nih.gov |

Reduction of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are highly reactive chemical species formed from oxygen, and their overproduction can lead to cellular damage and contribute to pathological processes like fibrosis. nih.govmdpi.comwikipedia.org The generation of ROS by the mitochondrial electron transport chain is a significant factor in cellular oxidative stress. nih.gov Research has shown that oxoglaucine possesses the ability to suppress the generation of ROS. nih.govnih.gov In liver cell models, oxoglaucine treatment inhibited TGFβ-induced ROS generation. nih.gov This reduction in ROS contributes to the compound's anti-fibrogenic activity, suggesting that its therapeutic potential in liver fibrosis is mediated through dual mechanisms: direct inhibition of the TGFβ/Smad pathway and suppression of oxidative stress. nih.gov

Investigation in Hepatic Fibrosis Models (In Vitro and In Vivo)

The anti-fibrotic potential of oxoglaucine has been evaluated in in vitro models of hepatic fibrosis. nih.govnih.gov These studies have utilized the murine hepatoma cell line Hepa1c1c7 and primary hepatocytes to investigate the compound's effects on fibrogenic gene expression and signaling pathways. nih.govnih.gov In these in vitro settings, oxoglaucine consistently demonstrated the ability to suppress key markers of fibrosis and inhibit the signaling events that drive the fibrotic process, such as TGFβ-induced Smad2 phosphorylation and ROS generation. nih.govnih.gov These findings from cellular models indicate that oxoglaucine plays a crucial role in the suppression of fibrosis in hepatocytes. nih.govnih.gov While these in vitro results are promising, researchers have noted that further in vivo investigations are necessary to fully validate these anti-fibrotic effects in a whole-organism context. nih.gov

Table 3: Summary of Oxoglaucine's Effects in In Vitro Hepatic Fibrosis Models

| Activity | Observed Effect | Reference |

|---|---|---|

| Inhibition of Fibrosis Marker Expression (Collagen, Fibronectin, α-SMA) | Demonstrated | nih.govnih.gov |

| Suppression of TGFβ-induced Smad2 Phosphorylation | Demonstrated | nih.govnih.gov |

| Upregulation of Smad7 Expression | Demonstrated | nih.gov |

| Reduction of TGFβ-induced ROS Generation | Demonstrated | nih.govnih.gov |

Anticancer Potential in Cellular and Preclinical Models

In addition to its anti-fibrotic properties, oxoglaucine has been noted for its potential as an anticancer agent. nih.gov The natural isoquinoline (B145761) alkaloid is reported to exert numerous beneficial effects, including anti-cancer and cytotoxic activities in various cell types. nih.govnih.govnih.gov While detailed mechanistic studies on the anticancer properties of oxoglaucine methiodide are limited, the broader class of oxoaporphine alkaloids has been a subject of interest in cancer research. researchgate.net For instance, the related alkaloid liriodenine (B31502) has been shown to suppress cell growth and induce apoptosis in human breast cancer MCF-7 cells. researchgate.net Furthermore, this compound itself has been evaluated in a mouse model for its antifungal efficacy against disseminated candidiasis. researchgate.net These findings, coupled with the observed anti-inflammatory and immunomodulatory activities of oxoglaucine, suggest a potential for this compound in cancer therapy, although more direct preclinical investigations are required to elucidate its specific mechanisms and efficacy. nih.govresearchgate.net

Analysis of Apoptosis Induction Mechanisms

Oxoglaucine induces cancer cell death primarily through the mechanism of apoptosis, or programmed cell death. One of the core mechanisms attributed to its pro-apoptotic activity is the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication. By interfering with this enzyme, oxoglaucine can introduce DNA strand breaks, a key signal for initiating apoptosis.

Further investigations suggest that oxoglaucine and its derivatives trigger the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.net This pathway is characterized by changes in the mitochondrial membrane, leading to the release of signaling molecules like cytochrome c into the cytoplasm. plos.orgmdpi.com This event activates a cascade of cysteine proteases known as caspases, particularly caspase-3 and caspase-9, which are the executioners of apoptosis. plos.orgresearchgate.net The activation of caspase-3 can be observed through the cleavage of its substrates, such as PARP. The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic proteins like Bax are upregulated, promoting mitochondrial dysfunction. researchgate.netmdpi.com

Impact on Cell Cycle Regulation

The uncontrolled proliferation of cancer cells is a direct result of a dysregulated cell cycle. nih.govmdpi.com The cell cycle consists of several phases (G1, S, G2, M), and its progression is tightly controlled by checkpoints and regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.gov Therapeutic agents can exert their anticancer effects by causing cell cycle arrest at these checkpoints, preventing the cell from dividing and allowing time for DNA repair or the initiation of apoptosis.

While research into the specific effects of oxoglaucine on cell cycle regulation is still developing, studies involving its metallic derivatives have provided initial insights. It has been reported that Dy(III)-oxoglaucine complexes can induce S-phase arrest in cancer cells. The S-phase is when DNA synthesis occurs, and halting the cycle at this stage prevents the replication of potentially damaged DNA. This finding suggests that oxoglaucine's mechanism of action may involve interference with DNA replication machinery, leading to the activation of cell cycle checkpoints. researchgate.net

Anti-Inflammatory Properties and Mechanisms

In addition to its anticancer activities, oxoglaucine exhibits significant anti-inflammatory properties. Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer and osteoarthritis. mdpi.comnih.gov Oxoglaucine appears to mitigate inflammation by modulating key signaling pathways and the production of inflammatory mediators.

Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines are signaling molecules that drive the inflammatory response. Elevated levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are hallmarks of many inflammatory conditions. nih.gov Research has consistently shown that oxoglaucine can suppress the production and expression of these key pro-inflammatory cytokines. researchgate.netmdpi.com Studies on human osteoarthritic chondrocytes, for example, demonstrated that oxoglaucine treatment led to a decrease in the mRNA and protein levels of TNF-α, IL-6, and IL-1β. researchgate.net This inhibition is believed to be mediated, at least in part, by the suppression of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.

Modulation of Lipopolysaccharide-Mediated Inflammatory Responses

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used in experimental models to induce a strong inflammatory response. mdpi.com LPS primarily signals through Toll-like receptor 4 (TLR4) on immune cells like macrophages, triggering the release of pro-inflammatory cytokines. nih.govnih.gov

Oxoglaucine has been shown to effectively counteract LPS-induced inflammation. In studies using mouse peritoneal macrophages, oxoglaucine significantly inhibited the production of TNF-α and IL-6 following stimulation with LPS. mdpi.comnih.govresearchgate.net This indicates that oxoglaucine can interfere with the TLR4 signaling cascade, thereby dampening the inflammatory response initiated by bacterial endotoxins.

Effects on Matrix Metalloproteinase (MMP) Expression

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading components of the extracellular matrix (ECM). While essential for normal tissue remodeling, their excessive activity is implicated in pathological processes such as cancer metastasis and the cartilage degradation seen in arthritis. mdpi.comnih.govmdpi.com

The anti-inflammatory action of oxoglaucine extends to the modulation of MMP expression. In studies on human osteoarthritic chondrocytes, oxoglaucine was found to inhibit the expression of MMP-13, a key collagenase involved in the breakdown of cartilage. researchgate.netmdpi.com By reducing the expression of such degradative enzymes, oxoglaucine may help preserve the integrity of the extracellular matrix in inflammatory conditions.

Anti-Osteoarthritic Research: Autophagy and Inflammation Interplay

Preclinical research into the anti-osteoarthritic potential of oxoaporphine alkaloids has primarily focused on the parent compound, oxoglaucine, rather than its methiodide derivative. The findings from these studies provide foundational insights into the mechanisms targeting autophagy and inflammation, which may be relevant for the broader class of related compounds.

Activation of Autophagy Pathways

Autophagy, a cellular process for degrading and recycling cellular components, is crucial for cell homeostasis, and its dysregulation is implicated in the pathogenesis of osteoarthritis (OA). google.com Research on the parent compound, oxoglaucine, has shown that it can protect against cartilage damage by activating autophagy. acs.orgmdpi.commdpi.com Studies in patient-derived chondrocytes and animal models of OA demonstrate that oxoglaucine dose-dependently activates autophagy. acs.org This activation is evidenced by the upregulation of key autophagy markers, including the conversion of LC3-I to LC3-II and increased expression of Beclin-1, ATG5, and ATG7. acs.org

The underlying molecular mechanism involves the blockade of the TRPV5/calmodulin/CAMK-II pathway, which in turn inhibits Ca²⁺ influx. acs.orgmdpi.com This reduction in intracellular calcium levels triggers the activation of autophagy, suggesting a protective role for oxoglaucine in maintaining chondrocyte health. acs.org The formation of autophagic vesicles and higher autophagic influx observed in oxoglaucine-treated cells further support its role as an autophagy activator. acs.org

Alleviation of Inflammation in Osteoarthritis Models

Chronic inflammation is a key driver of the cartilage degradation and pain associated with osteoarthritis. researchgate.netnih.gov Preclinical studies using the parent compound, oxoglaucine, have demonstrated its ability to alleviate inflammation in OA models. researchgate.netnih.gov In human OA chondrocytes, oxoglaucine suppressed the expression of major pro-inflammatory and matrix-degrading proteins. acs.orgmdpi.com

This anti-inflammatory effect is characterized by the reduced expression of cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). acs.orgresearchgate.net Furthermore, oxoglaucine was found to inhibit matrix metalloproteinase-13 (MMP-13), an enzyme responsible for the breakdown of the cartilage matrix. acs.orgresearchgate.net By mitigating these inflammatory and degradative pathways, oxoglaucine helps prevent matrix degradation and apoptosis in chondrocytes. acs.orgmdpi.com

| Molecular Target | Observed Effect | Associated Pathway | Reference |

|---|---|---|---|

| LC3-II/I, Beclin-1, ATG5, ATG7 | Upregulation | Autophagy Activation | acs.org |

| TRPV5, CAMK-II, Calmodulin | Downregulation | Inhibition of Ca²⁺ Influx | acs.org |

| TNF-α, IL-6, IL-1β | Downregulation | Inflammation Alleviation | acs.orgresearchgate.net |

| MMP-13, CASP-3, BAX | Downregulation | Prevention of Matrix Degradation & Apoptosis | acs.org |

Anti-Aggregatory and Antiplatelet Activity Research

The antiplatelet activity of oxoaporphine alkaloids has been a subject of scientific investigation. mdpi.comthieme-connect.com Research into the parent compound, oxoglaucine, has shown that it possesses antiplatelet activity. researchgate.netnih.gov However, in a broad screening of aporphines and oxoaporphines, oxoglaucine was not identified as a strong inhibitor of platelet aggregation induced by common agonists. thieme-connect.comthieme-connect.com While the study noted that several related alkaloids showed potent inhibition of platelet aggregation induced by adenosine (B11128) 5'-diphosphate (ADP), arachidonic acid (AA), and collagen, oxoglaucine itself was primarily highlighted for its vasorelaxing action in the rat thoracic aorta rather than for potent antiplatelet effects. thieme-connect.comthieme-connect.com This suggests that while oxoglaucine may contribute to vascular effects, its direct anti-aggregatory activity appears to be less pronounced compared to other alkaloids within its class, such as actinodaphnine (B1208463) and xylopine. thieme-connect.com Specific preclinical studies focusing exclusively on the antiplatelet potential of this compound are not detailed in the available literature.

Investigation of Antifungal Efficacy in Research Models

The potential of oxoaporphine alkaloids as antimicrobial agents has been explored, with studies indicating that quaternization, such as in the methiodide form, can be crucial for activity. researchgate.net While oxoglaucine itself is reported to be devoid of antifungal activity, its methiodide salt has been investigated for such properties. researchgate.net

Activity against Fungal Pathogens (e.g., Candida albicans) in Animal Models

The in vivo antifungal efficacy of this compound was evaluated in a mouse model of disseminated candidiasis caused by the fungal pathogen Candida albicans. uodiyala.edu.iq In this experimental model, mice were infected with a lethal dose of Candida albicans and subsequently treated with this compound. uodiyala.edu.iq The study aimed to determine if the compound could reduce the fungal burden in the kidneys of the infected animals. uodiyala.edu.iq However, the results indicated that there was no significant response to treatment with this compound when administered intravenously. uodiyala.edu.iq

Comparative Efficacy with Related Oxoaporphine Alkaloids

The same in vivo study that tested this compound also evaluated the efficacy of two other related oxoaporphine alkaloids: liriodenine and its methiodide salt, liriodenine methiodide. uodiyala.edu.iq This allows for a direct comparison of their antifungal activities in the candidiasis model. uodiyala.edu.iq

The results showed a marked difference in efficacy between the compounds. Intravenous administration of both liriodenine and liriodenine methiodide resulted in a significant reduction in the number of colony-forming units (CFU) recovered from the kidney tissue of infected mice. uodiyala.edu.iq In contrast, this compound did not produce a significant reduction in fungal load under the same conditions. uodiyala.edu.iq This suggests that within the oxoaporphine class, specific structural features beyond the quaternary nitrogen are critical for potent in vivo antifungal activity against Candida albicans.

| Compound | Efficacy in Reducing Kidney Fungal CFU | Reference |

|---|---|---|

| This compound | No significant response | uodiyala.edu.iq |

| Liriodenine | Significant reduction | uodiyala.edu.iq |

| Liriodenine methiodide | Significant reduction | uodiyala.edu.iq |

Preclinical Studies on Antiprotozoal Activity

Research into the antiprotozoal potential of oxoglaucine and its derivatives has been explored, primarily focusing on the parent compound, oxoglaucine. While specific preclinical studies on this compound are not extensively detailed in the available literature, the activity of oxoglaucine provides foundational insights.

Studies have investigated the effects of oxoaporphine alkaloids, including oxoglaucine, against various protozoan parasites. In the context of malaria, one study reported that oxoglaucine exhibited low activity against Plasmodium falciparum. researchgate.net The antiplasmodial activity of a series of aporphine (B1220529) alkaloids isolated from Liriodendron tulipifera bark was evaluated, and while some compounds showed considerable activity, oxoglaucine's effect was minimal in comparison. researchgate.net

The broader class of oxoaporphine alkaloids has been a subject of interest for their antiprotozoal effects. For instance, liriodenine, a structurally related oxoaporphine, has demonstrated activity against P. falciparum. researchgate.net Research on various plant extracts containing these alkaloids has also pointed towards potential, though often not highly potent, antiprotozoal properties. researchgate.netnih.govdspacedirect.org It is important to note that these findings relate to the broader class of compounds or the parent alkaloid, and not specifically to the methiodide salt.

A review of the biological potential of oxoglaucine mentions its antiprotozoal and cytotoxic potential among a range of other pharmacological activities. researchgate.net However, detailed preclinical data on the specific antiprotozoal mechanisms and efficacy of this compound remain an area for further investigation.

Table 1: Summary of Preclinical Studies on the Antiprotozoal Activity of Oxoglaucine

| Compound | Protozoan Species | Study Type | Observed Effect | Citation |

|---|---|---|---|---|

| Oxoglaucine | Plasmodium falciparum | In vitro antiplasmodial assay | Low activity | researchgate.net |

Research into Antiviral Potential (e.g., Enterovirus, Poliovirus)

Significant preclinical research has been conducted on the antiviral properties of oxoglaucine, particularly against enteroviruses, a genus that includes poliovirus. These studies have elucidated its mechanism of action and explored its potential in combination therapies.

Oxoglaucine has been identified as an inhibitor of the phosphatidylinositol-4 kinase III beta (PI4KB), a host cell enzyme essential for the replication of enteroviruses. frontierspartnerships.org By targeting PI4KB, oxoglaucine disrupts the formation of viral replication complexes, thereby inhibiting viral proliferation. frontierspartnerships.orgnih.gov This mechanism is similar to that of other antiviral compounds like MDL-860. frontierspartnerships.org The action of oxoglaucine is described as enviroxime-like, targeting the PI4KB/oxysterol-binding protein (OSBP) pathway. frontierspartnerships.org

The antiviral efficacy of oxoglaucine has been evaluated in various in vitro settings. Studies have demonstrated its activity against coxsackieviruses, which belong to the enterovirus family. frontierspartnerships.org In combination with other antiviral agents, oxoglaucine has shown synergistic effects. For instance, a high synergistic effect was observed when oxoglaucine was combined with pocapavir, a capsid-binding inhibitor, against several enteroviruses. frontierspartnerships.org Combinations of oxoglaucine with pleconaril (B1678520) and guanidine (B92328) HCl have also been tested and found to be effective in mouse models of coxsackievirus B3 infection. researchgate.net

This combinatorial approach is promising for overcoming the challenge of drug resistance, a common issue with antiviral therapies. frontierspartnerships.org The use of oxoglaucine in a consecutive alternating administration (CAA) with other inhibitors has been shown to prevent the development of drug resistance and even increase the susceptibility of the virus to the combined drugs. researchgate.netnih.gov

Research has specifically highlighted oxoglaucine as an inhibitor of poliovirus replication through its action on PI4KB. mdpi.com The development of antivirals is a key component of the global strategy for polio eradication, aimed at treating immunodeficient individuals who may persistently shed the virus. polioeradication.org

Table 2: Summary of Research on the Antiviral Potential of Oxoglaucine

| Virus | Study Type | Key Findings | Underlying Molecular Mechanism | Citation |

|---|---|---|---|---|

| Enterovirus (general) | In vitro combination studies | Synergistic antiviral effect when combined with pocapavir. | Inhibition of host PI4KB, disrupting the PI4KB/OSBP pathway required for viral replication. | frontierspartnerships.org |

| Coxsackievirus B1 and B3 | In vitro and in vivo (mice) combination studies | Synergistic effects in double combinations with MDL-860 and pleconaril. Effective in a triple combination (with pleconaril and guanidine HCl) in a mouse model. | Inhibition of PI4KB. | researchgate.netnih.govfrontierspartnerships.org |

| Poliovirus | In vitro studies | Identified as an inhibitor of poliovirus replication. | Inhibition of host PI4KB. | mdpi.com |

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs for Biological Activities

The biological activity of oxoglaucine (B1201786) methiodide is intrinsically linked to its specific structural characteristics. A pivotal feature is the quaternary ammonium (B1175870) cation, formed by the methylation of the nitrogen atom in the aporphine (B1220529) ring system. This permanent positive charge is a key determinant of its antimicrobial properties.

Research has demonstrated that the parent compound, oxoglaucine, which lacks this N-methylation, is devoid of antifungal and antibacterial activity. sci-hub.se In contrast, oxoglaucine methiodide exhibits antimicrobial activity, directly implicating the methiodide moiety as an essential structural motif for this biological action. sci-hub.se The planar oxoaporphine core of the molecule is another significant feature, which is known to allow for intercalation into DNA, a mechanism that can contribute to cytotoxicity and other biological activities. tandfonline.com The arrangement and type of substituents on the aromatic rings, specifically the four methoxy (B1213986) groups at positions 1, 2, 9, and 10, also play a crucial role in modulating the molecule's interaction with biological targets.

Comparative Analysis with Parent Compounds and Analogues

A comparative analysis of this compound with its parent compound, oxoglaucine, and other related oxoaporphine alkaloids reveals important SAR trends.

Table 1: Comparative Antimicrobial Activity of Oxoglaucine and its Methiodide

| Compound | Antimicrobial Activity | Source |

| Oxoglaucine | Devoid of activity | sci-hub.se |

| This compound | Exhibits antimicrobial activity | sci-hub.se |

Further comparisons with analogues like liriodenine (B31502) and its methiodide offer deeper insights. In a study evaluating antifungal efficacy against Candida albicans, both liriodenine and liriodenine methiodide demonstrated a significant reduction in fungal load in a mouse model of disseminated candidiasis. researchgate.net However, this compound showed no significant therapeutic response in the same model. researchgate.net This suggests that while the methiodide group is crucial for conferring antimicrobial properties to oxoglaucine, other structural features, such as the substitution pattern on the aromatic rings, are critical for potent antifungal activity against specific pathogens like C. albicans. Liriodenine possesses a methylenedioxy group at positions 1 and 2, in contrast to the two methoxy groups in oxoglaucine, which likely influences its binding to the fungal target.

Table 2: Comparative in vivo Antifungal Activity against Candida albicans

| Compound | Outcome | Source |

| Liriodenine | Significant reduction in CFU | researchgate.net |

| Liriodenine Methiodide | Significant reduction in CFU | researchgate.net |

| This compound | No significant response | researchgate.net |

CFU: Colony-Forming Units

Impact of Methiodide Moiety on Pharmacological Profile

The introduction of the methiodide moiety, which results in the quaternization of the nitrogen atom, profoundly alters the pharmacological profile of the oxoglaucine scaffold. This structural modification is the primary reason for the emergence of antimicrobial activity in this compound, which is absent in its tertiary amine precursor, oxoglaucine. sci-hub.se

The quaternization of the nitrogen atom introduces a permanent positive charge, which can enhance the molecule's interaction with negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. mdpi.com This is a common mechanism for quaternary ammonium compounds. Furthermore, this modification increases the water solubility of the compound, which can affect its pharmacokinetic properties.

The impact of N-methylation extends to other aporphine alkaloids as well. For instance, studies on other aporphines have shown that quaternization can influence a range of biological activities, including muscle relaxant properties, as seen with hayatin methiodide. nih.gov In the case of liriodenine, the methiodide derivative retains and, in some aspects, enhances the antimicrobial spectrum of the parent compound. researchgate.net

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling serve as powerful tools for predicting and understanding the SAR of oxoaporphine alkaloids, including oxoglaucine. In-silico studies, such as molecular docking, can elucidate the potential binding modes and affinities of these compounds with various biological targets.

A computational investigation of several oxoaporphine alkaloids, including oxoglaucine, against the main protease (Mpro) of SARS-CoV-2 provides an example of this approach. arocjournal.com This study used molecular docking to predict the binding energies and interactions of these alkaloids within the enzyme's active site.

Table 3: Predicted Binding Affinities of Oxoaporphine Alkaloids against SARS-CoV-2 Mpro

| Compound | Binding Affinity (kcal/mol) | Source |

| Liriodenine | -7.5 | arocjournal.com |

| Lysicamine | -7.2 | arocjournal.com |

| O-methylmoschatoline | -7.2 | arocjournal.com |

| Oxoglaucine | -7.1 | arocjournal.com |

| Oxophoebine | -7.1 | arocjournal.com |

| Hydroxychloroquine (Standard) | -5.6 | arocjournal.com |

The results indicated that oxoglaucine, along with other tested oxoaporphines, exhibited a better-predicted binding affinity for the viral protease than the standard drug, hydroxychloroquine. arocjournal.com The study also analyzed pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) through computational models, predicting good oral bioavailability for these alkaloids based on Lipinski's rule of five. arocjournal.com Such computational approaches can guide the synthesis of new analogues with potentially enhanced activities by identifying key structural features for target interaction. For instance, the analysis of the frontier molecular orbitals (HOMO and LUMO) showed that the electron density is localized on the aromatic rings, suggesting their importance in molecular interactions. arocjournal.com While this particular study did not focus on this compound specifically, the methodologies are directly applicable to understanding its SAR for various biological targets.

Preclinical Pharmacokinetics and Pharmacodynamics in Research Contexts

In Vitro and In Vivo Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research

A thorough review of published scientific literature reveals a significant gap in the understanding of the preclinical absorption, distribution, metabolism, and excretion (ADME) profile of oxoglaucine (B1201786) methiodide. To date, no specific in vitro or in vivo studies detailing these pharmacokinetic parameters have been reported.

As a quaternary alkaloid, it is generally anticipated that oxoglaucine methiodide may exhibit poor oral absorption due to its permanent positive charge, which typically limits passive diffusion across biological membranes. However, without specific data from studies such as Caco-2 permeability assays or in vivo pharmacokinetic analyses, its absorption characteristics remain speculative.

Similarly, there is no available information regarding the distribution of this compound to various tissues, its metabolic fate in hepatic or extrahepatic tissues, or its routes and rate of excretion from the body. Standard preclinical assays, including those using liver microsomes to determine metabolic stability, have not been reported for this specific compound. srce.hrevotec.comwuxiapptec.com Therefore, the half-life, clearance, and volume of distribution of this compound are currently unknown.

Dose-Response Characterization in Animal and Cellular Models

The primary in vivo investigation into the biological effects of this compound was conducted in a mouse model of disseminated candidiasis. nih.gov In this study, researchers aimed to determine the antifungal efficacy of this compound alongside other oxoaporphine alkaloids. nih.gov

Mice were infected with a lethal dose of Candida albicans and were subsequently administered varying doses of this compound. nih.gov The primary endpoint was the reduction in the number of colony-forming units (CFU) per milligram of kidney tissue compared to a vehicle-treated control group. nih.gov

The study reported that intravenous administration of this compound did not result in a significant reduction in the number of recovered CFU from the kidneys of the infected mice. nih.gov This lack of a significant antifungal response was observed at the doses tested. nih.gov

Table 1: In Vivo Dose-Response of this compound in a Mouse Model of Disseminated Candidiasis

| Animal Model | Pathogen | Administration Route | Doses Tested | Outcome | Reference |

|---|

Time-Course Studies of Biological Effects

There is a notable absence of published time-course studies for the biological effects of this compound. The singular in vivo study available administered the compound 7 hours after infection with Candida albicans, but it did not provide data on the onset, peak, or duration of any potential pharmacological effect. nih.gov Without studies specifically designed to assess the activity of this compound at different time points following administration, its pharmacodynamic profile over time remains uncharacterized.

Research Methodologies and Experimental Models

In Vitro Cellular Assays

In vitro studies provide a controlled environment to dissect the molecular mechanisms through which a compound exerts its effects on specific cell types. Research on oxoglaucine (B1201786) has utilized hepatocyte cell lines (Hepa1c1c7) and primary hepatocytes to explore its anti-fibrotic potential.

Cell viability and proliferation assays are fundamental tools to determine whether a compound's observed effects are due to a specific biological modulation or simply a consequence of cytotoxicity. biocompare.comabyntek.com Assays like the WST-1 (Water Soluble Tetrazolium salt) assay measure the metabolic activity of cells, which correlates with the number of viable cells. sigmaaldrich.comjournalagent.com WST-1 is a stable tetrazolium salt that is cleaved to a soluble formazan (B1609692) dye by complex cellular mechanisms, primarily at the cell surface of metabolically active cells. sigmaaldrich.com The amount of formazan dye formed is directly proportional to the number of living cells. sigmaaldrich.com

Flow cytometry can also be used to assess cell proliferation by using dyes like Carboxyfluorescein diacetate succinimidyl ester (CFSE), where the fluorescence intensity halves with each cell division. sigmaaldrich.com In studies investigating the parent compound oxoglaucine, it was demonstrated that the compound did not alter cell proliferation in Hepa1c1c7 cells or primary hepatocytes, indicating its observed effects were not due to inhibition of cell growth or toxicity. nih.gov

Gene expression analysis is used to quantify the changes in messenger RNA (mRNA) levels of specific genes in response to a compound. This is often performed using quantitative polymerase chain reaction (qPCR). researchgate.net In the context of fibrosis research, key marker genes include those for extracellular matrix proteins and related factors. researchgate.netnih.gov

Studies on oxoglaucine have employed qPCR to analyze its effect on fibrosis-related genes in liver cells stimulated with Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. nih.gov The findings showed that oxoglaucine treatment resulted in the inhibition of mRNA expression for several key fibrosis markers. nih.gov

| Fibrosis Marker Gene | Cell Type | Observed Effect of Oxoglaucine | Reference |

|---|---|---|---|

| Col1a1 (Collagen Type I Alpha 1) | Hepa1c1c7, Primary Hepatocytes | Expression suppressed | nih.gov |

| Fn1 (Fibronectin 1) | Hepa1c1c7, Primary Hepatocytes | Expression suppressed | nih.gov |

| α-SMA (Alpha-Smooth Muscle Actin) | Hepa1c1c7, Primary Hepatocytes | Expression suppressed | nih.gov |

| Timp1 (Tissue Inhibitor of Metalloproteinases 1) | Hepa1c1c7 | Expression suppressed | nih.gov |

Investigating protein phosphorylation is crucial for understanding signal transduction pathways. nih.gov Phosphorylation is a key step in the activation of many signaling proteins, such as Smad2. Smad2 is a critical intracellular signal transducer activated by the TGF-β receptor kinase. uniprot.org Upon phosphorylation, Smad2 can translocate to the nucleus and activate the transcription of target genes involved in fibrosis. nih.govplos.org

Research has shown that oxoglaucine can interfere with this signaling cascade. In Hepa1c1c7 cells and primary hepatocytes, pretreatment with oxoglaucine significantly inhibited the TGF-β-induced phosphorylation of Smad2. nih.gov This inhibitory effect was attributed to an increase in the transcript levels of Smad7, an inhibitory Smad protein that acts as a negative regulator of the TGF-β signaling pathway. nih.govplos.org The total protein level of Smad2 remained unaffected, indicating the effect was specific to the phosphorylation event. nih.gov

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that, when produced in excess, can lead to cellular damage and contribute to disease pathology, including fibrosis. The generation of ROS is a known consequence of TGF-β signaling.

Immunoblotting, commonly known as Western blotting, and Enzyme-Linked Immunosorbent Assay (ELISA) are two widely used techniques for detecting and quantifying specific proteins. nih.govpromega.es Western blotting separates proteins by size before detection with specific antibodies, making it useful for analyzing protein levels and modifications like phosphorylation. promega.esbiomedpharmajournal.org ELISA is a plate-based assay that is highly sensitive and ideal for quantifying the concentration of a specific protein in a sample. thermofisher.comnih.gov

In the study of oxoglaucine, immunoblotting was used to confirm the findings from gene expression analysis at the protein level. For instance, it was used to verify that oxoglaucine treatment reduced the protein levels of collagen type 1 alpha 1. nih.gov This technique was also essential in the protein phosphorylation studies to detect the levels of both phosphorylated Smad2 (p-Smad2) and total Smad2. nih.govresearchgate.net

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the efficacy of a compound in a complex, whole-organism system, providing insights that cannot be obtained from in vitro assays alone. scantox.comnih.gov

An in vivo study was conducted specifically on Oxoglaucine methiodide to determine its efficacy in a mouse model of disseminated candidiasis. nih.gov In this experimental model, mice were infected with a lethal dose of Candida albicans. The efficacy of the compound was assessed by measuring the reduction in the number of colony-forming units (CFU) recovered from kidney tissue compared to a vehicle-treated control group. nih.gov The study found that while other related oxoaporphine alkaloids showed significant antifungal activity, intravenous administration of this compound did not produce a significant response. nih.gov

| Compound | Animal Model | Disease/Condition | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Mouse | Disseminated Candidiasis (Candida albicans infection) | No significant reduction in kidney CFU observed with intravenous administration. | nih.gov |

| Liriodenine (B31502) | Mouse | Disseminated Candidiasis (Candida albicans infection) | Significant reduction in kidney CFU observed. | nih.gov |

| Liriodenine methiodide | Mouse | Disseminated Candidiasis (Candida albicans infection) | Significant reduction in kidney CFU observed. | nih.gov |

Murine Models for Immune Response Assessment

Murine models are instrumental in evaluating the immunomodulatory properties of oxoglaucine. Studies have utilized these models to assess the compound's influence on both T-cell and B-cell mediated immune responses. For instance, the impact of oxoglaucine on the antibody response to sheep red blood cells (SRBC) and lipopolysaccharide (LPS) has been effectively studied in mice. nih.gov These models allow for the investigation of how the timing of oxoglaucine administration relative to antigen exposure can alter the immune outcome. nih.gov

Furthermore, the popliteal lymph node (PLN) assay in mice has been employed to demonstrate the stimulatory effects of oxoglaucine on lymphocyte activation. nih.gov In these studies, the substance was shown to enhance LPS-induced B-cell activation. nih.gov The use of immunodeficient mice reconstituted with a human immune system (HIS mice) represents a more advanced model, offering the potential to study the interaction of compounds like oxoglaucine with a humanized immune system in a preclinical setting.

Rodent Models for Inflammatory and Fibrotic Diseases

The therapeutic potential of oxoglaucine in the context of chronic inflammation and fibrosis has been explored in several rodent models.

In the domain of inflammatory diseases, a model of adjuvant-induced arthritis in rats has been used to study the effects of oxoglaucine. nih.gov This model mimics certain aspects of human rheumatoid arthritis and has revealed that oxoglaucine can exert either stimulatory or suppressive actions depending on the kinetics of the inflammatory process. nih.gov Another relevant model is osteoarthritis, where oxoglaucine has been shown to protect against cartilage degradation in animal models by activating autophagy. researchgate.netresearchgate.net

For fibrotic diseases, particularly hepatic fibrosis, in vitro studies using murine hepatocyte cell lines like Hepa1c1c7 have been pivotal. mdpi.comnih.gov These cellular models are used to investigate the compound's ability to suppress the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. mdpi.comnih.govnih.gov In these experiments, oxoglaucine was observed to inhibit the expression of fibrotic markers such as collagen and alpha-smooth muscle actin (α-SMA). researchgate.netmdpi.com While much of the current data is from in vitro work, these studies lay the groundwork for future in vivo validation in rodent models of liver fibrosis. mdpi.comnih.gov

Animal Models for Infectious Disease Research

The efficacy of oxoglaucine against infectious agents has been assessed in specific animal models. Low doses of oxoglaucine have been shown to improve the outcome of Klebsiella pneumoniae infection in mice, suggesting a host-protective effect. nih.govmdpi.com Conversely, higher doses were found to impair host resistance to the same pathogen, highlighting a dose-dependent immunomodulatory effect. nih.gov

In the context of viral infections, newborn mice have been used as a model for Coxsackievirus B1 (CVB1) neuroinfection. nih.gov In these studies, oxoglaucine was tested as part of a triple combination therapy. nih.gov This model is critical for evaluating antiviral strategies, particularly for assessing the prevention of drug resistance and the impact on mortality and survival time. nih.gov

Advanced Analytical Techniques for Research Compound Characterization

The definitive identification and characterization of this compound rely on a suite of advanced analytical techniques. These methods are essential for confirming the compound's structure, determining its purity, and enabling its quantification in various research matrices.

Spectroscopic Methodologies (e.g., NMR, IR)

Spectroscopic techniques are fundamental to the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise molecular structure. Both ¹H and ¹³C NMR analyses are employed to map the carbon-hydrogen framework of the molecule. chemistry-chemists.comrsc.org The formation of the methiodide derivative from the parent oxoglaucine leads to characteristic downfield shifts in the NMR spectrum for all protons, a consequence of the positive charge on the nitrogen atom. pw.edu.pl Quantitative NMR (qNMR) can also be utilized to determine the purity of the compound by comparing the integrals of its signals to that of a certified reference standard. ox.ac.uk

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key structural features, including the carbonyl group and the aromatic rings. Changes in the IR spectrum upon quaternization from the parent alkaloid can also be observed. pw.edu.pl

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Chromatographic Techniques for Purity and Quantitative Analysis in Research Matrices

Chromatographic methods are indispensable for assessing the purity of this compound and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the compound. ijnrd.orgmtoz-biolabs.com A sample of this compound is passed through a column, and its purity is assessed by the proportion of the main peak area relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com HPLC can be coupled with a variety of detectors, such as UV-Vis or mass spectrometry (LC-MS), for enhanced specificity and sensitivity in quantitative analysis within complex biological matrices.

Thin-Layer Chromatography (TLC) is a simpler, rapid method often used to monitor the progress of reactions during the synthesis of this compound and for preliminary purity checks. ijpsjournal.com

The combination of these spectroscopic and chromatographic techniques ensures a comprehensive characterization of this compound, which is a prerequisite for its use in any research application.

Future Research Directions and Therapeutic Potential in Preclinical Development

Elucidating Novel Molecular Targets and Signaling Pathways

The current understanding of oxoglaucine (B1201786) methiodide's mechanism of action is primarily limited to its observed antimicrobial activity, a contrast to its parent compound, oxoglaucine, which is devoid of such properties. sci-hub.se One study has pointed to the potential interaction of aporphine (B1220529) alkaloids with horse-liver alcohol dehydrogenase (ADH), suggesting that these compounds can bind to the enzyme's active center. sci-hub.se However, the specific molecular targets and signaling pathways modulated by oxoglaucine methiodide are largely unidentified, presenting a significant area for future investigation.

Future research should aim to move beyond general bioactivity screenings to pinpoint specific molecular interactions. The scientific community could draw parallels from structurally related aporphine alkaloids. For instance, liriodenine (B31502), another oxoaporphine alkaloid, is known to inhibit the enzyme topoisomerase II and has been suggested to target the GABA receptor and various ion channels. researchgate.netresearchgate.net Investigating whether this compound shares these or other targets, such as those in the JAK2/STAT3/SOCS3 or p38 MAPK/NF-κB signaling pathways implicated for other alkaloids, could reveal novel therapeutic applications. researchgate.net Techniques like affinity chromatography, cellular thermal shift assays (CETSA), and proteomic profiling of treated cells could be instrumental in identifying direct binding partners and downstream signaling cascades. Such studies are essential for understanding its therapeutic potential for various diseases, including its noted antifungal or potential immunomodulatory effects. nih.govnih.gov

Exploration of Synergistic Effects in Preclinical Combination Therapy Models

The exploration of this compound in combination therapies is a nascent field with considerable potential. The concept of achieving synergistic effects—where the combined therapeutic outcome is greater than the sum of individual effects—is a cornerstone of modern pharmacology, particularly in oncology and infectious diseases. texilajournal.com While no dedicated studies on the synergistic effects of this compound have been published, its potential is alluded to in patent literature, where it is listed among numerous compounds for inclusion in foamable compositions intended for therapeutic use, which may produce a synergistic effect. google.comjustia.com

Future preclinical research should systematically evaluate this compound in combination with established therapeutic agents. Based on its documented antifungal activity, studies combining it with conventional antifungal drugs could be designed to determine if it can lower the required dose of existing drugs, thereby reducing toxicity. nih.gov The antifungal mechanism of many natural products involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. f1000research.commdpi.comnih.gov Investigating this compound's potential synergy with drugs targeting this pathway could be a fruitful avenue. Furthermore, given the cytotoxic potential of related alkaloids, exploring combinations with chemotherapeutic agents in various cancer cell line models may uncover novel anti-cancer strategies. researchgate.net

Table 1: Potential Areas for Preclinical Combination Therapy Research

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

| Infectious Disease (Fungal) | Azole Antifungals (e.g., Fluconazole) | Potential for enhanced disruption of fungal cell membrane integrity or overcoming resistance mechanisms. |

| Oncology | Topoisomerase Inhibitors (e.g., Doxorubicin) | Possibility of complementary mechanisms if this compound also interacts with DNA or related enzymes, as seen with other aporphines. researchgate.net |

| Inflammatory Disease | Non-steroidal anti-inflammatory drugs (NSAIDs) | Exploration of potential complementary anti-inflammatory pathways, drawing from the known activity of its parent compound, oxoglaucine. nih.gov |

Development of Advanced Preclinical Drug Delivery Systems

The translation of a promising compound from the lab to a clinical setting often hinges on its formulation and delivery. For this compound, there is currently a lack of research into dedicated drug delivery systems. The inherent properties of a compound, such as solubility and stability, can be significantly enhanced through advanced drug delivery technologies. utwente.nlmdpi.comjchemrev.com Patents have listed this compound as a potential payload for novel systems, including an ingestible device for treating gastrointestinal diseases and foamable carriers for topical application, but specific formulation development has not been reported. google.comgoogle.comgoogle.com

Future efforts should focus on designing and testing modern drug delivery systems tailored for this compound. This could involve encapsulation in nanoparticles, liposomes, or hydrogels to improve its pharmacokinetic profile, enhance targeting to specific tissues, and provide controlled release. mdpi.comnih.gov For its antifungal application, formulating it into a topical system like a cream or gel could improve its efficacy against localized skin infections. For potential systemic uses, polymer-based carriers could protect the compound from degradation and facilitate sustained therapeutic levels. utwente.nl These advanced formulations would be critical for re-evaluating its efficacy in preclinical models where it has previously underperformed.

Translational Research for Novel Preclinical Disease Models

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine, with the choice of appropriate preclinical models being a critical determinant of success. texilajournal.commedium.com The current preclinical data for this compound is limited and highlights a significant translational challenge. In a key study, this compound was evaluated in a mouse model of disseminated candidiasis. researchgate.netnih.gov Despite showing in vitro antifungal activity, it failed to produce a significant therapeutic response in the in vivo model, unlike the related compounds liriodenine and liriodenine methiodide. nih.gov

This discrepancy underscores the need for broader translational research using a variety of preclinical disease models. Future studies should not be limited to candidiasis. The parent compound, oxoglaucine, has been associated with anti-protozoal and cytotoxic activities, suggesting that this compound could be tested in corresponding preclinical models of parasitic infections or cancer. nih.govresearchgate.netnih.gov The use of humanized animal models or organ-on-a-chip technologies could also provide more accurate predictions of the compound's behavior in humans. medium.com Expanding the scope of preclinical testing is essential to identify the specific pathological contexts where this compound may hold therapeutic value.

Table 2: Summary of Preclinical Efficacy Study

| Compound | Preclinical Model | Outcome | Reference |

| This compound | Mouse model of disseminated Candida albicans | No significant reduction in recovered Colony-Forming Units (CFU). | nih.gov |

| Liriodenine | Mouse model of disseminated Candida albicans | Significant reduction in recovered CFU. | nih.gov |

| Liriodenine methiodide | Mouse model of disseminated Candida albicans | Significant reduction in recovered CFU. | nih.gov |

Addressing Challenges in Preclinical Efficacy and Mechanism Validation

The path of drug development is fraught with challenges, and many promising compounds fail during preclinical evaluation. nih.govnih.govtexilajournal.com For this compound, the primary challenge is the observed disconnect between in vitro activity and in vivo efficacy. nih.gov This suggests that issues related to its pharmacokinetic and pharmacodynamic (PK/PD) properties—such as absorption, distribution, metabolism, and excretion—may be hindering its therapeutic effect in living organisms.

A crucial future direction is to conduct comprehensive preclinical studies to understand the compound's PK/PD profile. medium.com This would help to determine if the lack of in vivo efficacy is due to poor bioavailability, rapid metabolism, or an inability to reach the target site at a sufficient concentration. Furthermore, the precise mechanism of action remains to be validated. While it exhibits antimicrobial properties, the molecular basis for this is not well understood. sci-hub.se Future research must focus on validating its mechanism, perhaps through genetic and molecular studies in model organisms. For example, identifying specific fungal enzymes or pathways it inhibits is necessary to confirm its antifungal potential. f1000research.com Overcoming these hurdles in efficacy and mechanism validation is paramount before the therapeutic potential of this compound can be realistically assessed for further development.

Q & A

Q. How to structure a research proposal on this compound for ethical approval?

- Methodological Answer :

- Hypothesis : Explicitly state mechanistic or therapeutic questions (e.g., "Does this compound inhibit cancer metastasis via EMT suppression?").

- Risk Mitigation : Address compound toxicity (e.g., LD in preclinical models) and disposal protocols.

- Data Management : Specify repositories (e.g., Zenodo) for public data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.